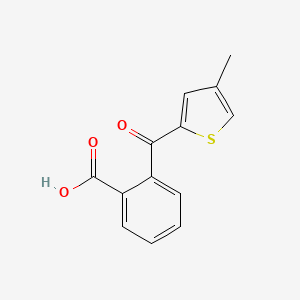![molecular formula C11H9ClN2O4 B12042981 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 62749-09-1](/img/structure/B12042981.png)
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidinedione core, which is functionalized with a 3-chloroanilino group and a carbonyl-oxy linkage
Métodos De Preparación
One common method includes the use of N-hydroxysuccinimide (NHS) esters to facilitate the formation of the carbonyl-oxy linkage . The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the by-products and drive the reaction to completion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mecanismo De Acción
The mechanism of action of 1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione can be compared with similar compounds such as:
1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione: This compound has a benzothienyl group instead of the anilino group, which may result in different reactivity and applications.
1-((3-chloroanilino)methyl)-2,5-pyrrolidinedione:
The uniqueness of 1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione lies in its specific functional groups and the resulting reactivity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
62749-09-1 |
|---|---|
Fórmula molecular |
C11H9ClN2O4 |
Peso molecular |
268.65 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9ClN2O4/c12-7-2-1-3-8(6-7)13-11(17)18-14-9(15)4-5-10(14)16/h1-3,6H,4-5H2,(H,13,17) |
Clave InChI |
DDDHXJIPUMFAIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide](/img/structure/B12042956.png)
![3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12042960.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)

